

IUPAC nomenclature for 2-Nitro-4-phenylazophenol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-4-phenylazophenol

Cat. No.: B15469934

[Get Quote](#)

IUPAC Nomenclature and Chemical Identification

The systematic name for the compound commonly known as **2-Nitro-4-phenylazophenol**, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-nitro-4-(phenyldiazenyl)phenol^{[1][2]}.

Synonyms and Identifiers:

- Common Name: **2-Nitro-4-phenylazophenol**^[1]
- CAS Number: 55936-40-8^{[1][2]}
- Molecular Formula: C₁₂H₉N₃O₃^{[1][2]}
- Other Synonyms: 2-Nitro-4-phenylazo-phenol, 2-Nitro-4-(phenylazo)phenol^[2]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 2-nitro-4-(phenyldiazenyl)phenol.

Property	Value	Reference
Molecular Weight	243.22 g/mol	[1] [2]
Exact Mass	243.06439116 Da	[1] [2]
XLogP3	3.6	[1] [2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	90.8 Å ²	[1] [2]
Complexity	310	[2]

Synthesis of 2-Nitro-4-(phenyldiazenyl)phenol

While a specific, detailed experimental protocol for the synthesis of 2-nitro-4-(phenyldiazenyl)phenol is not readily available in the reviewed literature, a plausible synthetic route can be devised based on the well-established chemistry of azo-dye formation. This typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic partner, in this case, a phenol.

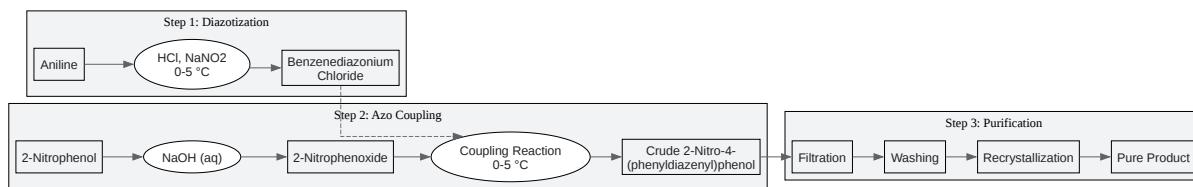
Proposed Experimental Protocol

This proposed protocol is based on general methods for the synthesis of azo dyes and related nitro compounds.

Step 1: Diazotization of Aniline

- Aniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.
- A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the low temperature.

- The reaction mixture is stirred for a short period to ensure the complete formation of the benzenediazonium chloride salt.


Step 2: Azo Coupling with 2-Nitrophenol

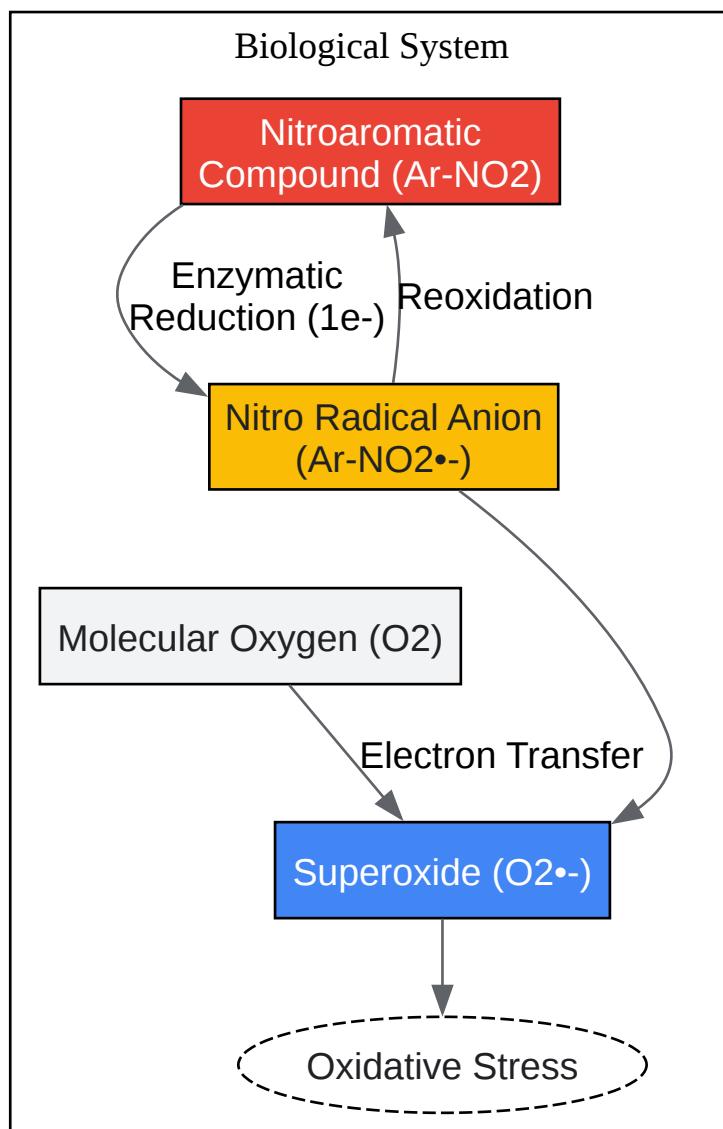
- 2-Nitrophenol is dissolved in an aqueous alkaline solution, such as sodium hydroxide, to form the corresponding phenoxide. This solution is also cooled to 0-5 °C.
- The freshly prepared benzenediazonium chloride solution is slowly added to the 2-nitrophenoxide solution.
- The coupling reaction is typically rapid, and the azo dye, 2-nitro-4-(phenyldiazenyl)phenol, will precipitate out of the solution.

Step 3: Isolation and Purification

- The precipitated product is collected by filtration.
- The crude product is washed with cold water to remove any unreacted salts.
- Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


A plausible workflow for the synthesis of 2-Nitro-4-(phenyldiazenyl)phenol.

Potential Biological Activity and Mechanism of Action

Specific studies on the biological activity of 2-nitro-4-(phenyldiazenyl)phenol are limited. However, the presence of the nitro group on the aromatic ring suggests potential bioactivity, as nitroaromatic compounds are known to exhibit a range of biological effects.

Many nitro compounds undergo enzymatic reduction in biological systems. This process can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, and ultimately the corresponding amine. A one-electron reduction of the nitro group can produce a nitro radical anion. This redox cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells. This mechanism is implicated in the antimicrobial and cytotoxic effects of some nitroaromatic compounds.

Conceptual Diagram of Nitroaromatic Redox Cycling

[Click to download full resolution via product page](#)

General mechanism of redox cycling for nitroaromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitro-4-phenylazophenol | C12H9N3O3 | CID 41664 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-nitro-4-phenyldiazenylphenol | 55936-40-8, 2-nitro-4-phenyldiazenylphenol Formula - ECHEMI [echemi.com]
- To cite this document: BenchChem. [IUPAC nomenclature for 2-Nitro-4-phenylazophenol.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15469934#iupac-nomenclature-for-2-nitro-4-phenylazophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com